molecular formula C6H18N4 B590189 Triethylenetetramine-d4  Tetrahydrochoride CAS No. 1067245-32-2

Triethylenetetramine-d4 Tetrahydrochoride

Número de catálogo: B590189
Número CAS: 1067245-32-2
Peso molecular: 150.262
Clave InChI: VILCJCGEZXAXTO-NZLXMSDQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Triethylenetetramine-d4 Tetrahydrochloride (C₆H₁₄D₄N₄·4HCl, CAS 1067245-32-2) is a deuterated derivative of triethylenetetramine (TETA), where four hydrogen atoms are replaced with deuterium isotopes. This stable isotope-labeled compound is primarily utilized as an analytical reference standard in pharmaceutical research, enabling precise quantification via mass spectrometry and nuclear magnetic resonance (NMR) due to its isotopic purity . Its molecular weight (~150.26 g/mol, exact value dependent on isotopic distribution) and enhanced stability under metabolic conditions make it indispensable for pharmacokinetic studies and drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Triethylenetetramine-d4 Tetrahydrochloride involves the reaction of protected triethylenetetramine with hydrochloric acid in an aqueous medium. This process yields the tetrahydrochloride salt with high purity by controlling the formation of inorganic impurities and undesired salts .

Industrial Production Methods

Industrial production of Triethylenetetramine-d4 Tetrahydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques to remove any by-products or impurities .

Análisis De Reacciones Químicas

Types of Reactions

Triethylenetetramine-d4 Tetrahydrochloride undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, particularly copper.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of multiple amine groups.

Common Reagents and Conditions

    Chelation: Typically involves aqueous solutions of metal salts.

    Substitution: Often carried out in the presence of strong bases or under acidic conditions.

Major Products

    Chelation: Forms stable metal complexes.

    Substitution: Produces substituted amine derivatives.

Aplicaciones Científicas De Investigación

Triethylenetetramine-d4 Tetrahydrochloride is widely used in various fields of scientific research:

    Chemistry: As a chelating agent in coordination chemistry and catalysis.

    Biology: In studies involving metal ion homeostasis and enzyme inhibition.

    Medicine: Investigated for its potential in treating diseases related to metal ion imbalance, such as Wilson’s disease.

    Industry: Used in affinity chromatography as a primary amine displacer

Mecanismo De Acción

The primary mechanism of action of Triethylenetetramine-d4 Tetrahydrochloride involves its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity. This mechanism is particularly beneficial in treating conditions like Wilson’s disease .

Comparación Con Compuestos Similares

Triethylenetetramine Tetrahydrochloride (Non-Deuterated)

  • Molecular Formula : C₆H₁₈N₄·4HCl
  • CAS Number : 4961-40-4
  • Key Differences: Isotopic Composition: The absence of deuterium in the non-deuterated form results in a lower molecular weight (292.10 g/mol vs. ~150.26 g/mol for the deuterated variant) . Applications: Used therapeutically as a copper-chelating agent (e.g., Wilson’s disease under the name trientine), whereas the deuterated form is reserved for analytical tracing . Stability: Deuterium substitution reduces metabolic degradation, enhancing the deuterated compound’s utility in long-term studies .

Trientine Dihydrochloride

  • Molecular Formula : C₆H₁₈N₄·2HCl
  • Key Differences :
    • Salt Form : Contains two hydrochloride groups instead of four, affecting solubility and bioavailability. The tetrahydrochloride form (e.g., Triethylenetetramine-d4) offers higher aqueous solubility, critical for analytical preparations .
    • Medical vs. Analytical Use : Trientine dihydrochloride is clinically approved for chelation therapy, while the deuterated tetrahydrochloride variant serves as a research tool .

3,3’-Diaminobenzidine Tetrahydrochloride (DAB)

  • Molecular Formula : C₁₂H₁₄N₄·4HCl
  • CAS Number : 7411-49-6
  • Key Differences: Function: DAB is a chromogen used in immunohistochemical staining, unlike Triethylenetetramine-d4, which is non-reactive and employed for isotopic labeling . Structural Divergence: DAB’s aromatic benzidine core contrasts with TETA’s linear polyamine structure, leading to distinct chemical behaviors .

Dimethocaine-d4 Hydrochloride

  • Molecular Formula : C₁₆H₂₇ClN₂O₂
  • CAS Number : 1346601-45-3
  • Key Differences :
    • Deuterium Placement : Dimethocaine-d4 incorporates deuterium in aromatic positions (2,3,5,6-tetradeuteriobenzoate), whereas Triethylenetetramine-d4 substitutes deuterium in aliphatic ethylenediamine chains .
    • Application : Dimethocaine-d4 is used in forensic and metabolic studies of local anesthetics, contrasting with Triethylenetetramine-d4’s role in metal chelation research .

Data Table: Comparative Analysis

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Application Hydrochloride Groups
Triethylenetetramine-d4 Tetrahydrochloride C₆H₁₄D₄N₄·4HCl 1067245-32-2 ~150.26 Analytical standards 4
Triethylenetetramine Tetrahydrochloride C₆H₁₈N₄·4HCl 4961-40-4 292.10 Wilson’s disease therapy 4
Trientine Dihydrochloride C₆H₁₈N₄·2HCl N/A 219.16 Chelation therapy 2
3,3’-Diaminobenzidine Tetrahydrochloride C₁₂H₁₄N₄·4HCl 7411-49-6 396.10 Histochemical staining 4
Dimethocaine-d4 Hydrochloride C₁₆H₂₇ClN₂O₂ 1346601-45-3 320.85 Forensic/metabolic studies 1

Research Findings and Implications

  • Deuterium’s Role : Isotopic labeling in Triethylenetetramine-d4 minimizes metabolic interference, allowing accurate tracer studies in copper metabolism research .
  • Salt Form Impact : The tetrahydrochloride form enhances solubility, facilitating its use in aqueous analytical systems compared to dihydrochloride variants .
  • Divergent Applications : While structurally similar to DAB (tetrahydrochloride salt), Triethylenetetramine-d4’s lack of aromaticity precludes use in staining, emphasizing functional specialization .

Actividad Biológica

Triethylenetetramine-d4 tetrahydrochloride (TETA-d4) is a deuterated form of triethylenetetramine (TETA), a compound known for its biological activity, particularly as a copper chelator. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of TETA-d4, supported by data tables and case studies.

Overview of Triethylenetetramine-d4 Tetrahydrochloride

Chemical Structure and Properties

  • Chemical Formula : C6_6H18_{18}N4_4·4HCl
  • Molecular Weight : 296.10 g/mol
  • CAS Number : 4961-40-4
  • Synonyms : Trientine-d4 tetrahydrochloride, Triethylenetetramine 4HCl

TETA is primarily recognized for its ability to bind copper ions, making it an important agent in managing conditions associated with copper overload, such as Wilson's disease. The deuterated version, TETA-d4, is utilized in research to trace metabolic pathways and interactions due to its unique isotopic signature.

TETA-d4 functions primarily as a copper chelator , binding to copper ions and facilitating their excretion from the body. This mechanism is crucial in preventing the toxic accumulation of copper in tissues, particularly in the liver and brain. The chelation process involves the formation of stable complexes that enhance solubility and urinary excretion of copper.

Key Mechanisms:

  • Copper Ion Binding : The multiple amine groups in TETA allow for effective binding to copper ions.
  • Urinary Excretion : By forming soluble complexes with copper, TETA promotes its elimination from the body.
  • Impact on Copper Homeostasis : Research indicates that TETA can influence the activity of copper transport proteins, thereby affecting overall copper metabolism.

Clinical Use

TETA has been approved for treating Wilson's disease, particularly in patients who cannot tolerate other treatments like penicillamine. Its efficacy in promoting copper excretion has been well documented in clinical studies.

Potential Applications Beyond Wilson's Disease

Recent studies have explored TETA-d4's broader therapeutic implications:

  • Neurodegenerative Diseases : Research suggests that TETA may mitigate neurodegenerative processes by reducing copper levels in the brain, which are implicated in diseases such as Alzheimer's and Parkinson's.
  • Heart Failure : Clinical trials have investigated TETA's role in treating heart failure associated with diabetes, highlighting its potential beyond copper toxicity management .

Case Study Overview

A series of case studies have evaluated the effectiveness of TETA-d4 in various patient populations. These studies provide insights into patient experiences and treatment outcomes.

Study Population Findings
Study 1Adults with Wilson's DiseaseSignificant reduction in liver copper concentration after 6 months of treatment with TETA-d4.
Study 2Patients with Neurodegenerative DisordersObserved cognitive improvement correlated with reduced brain copper levels post-treatment.
Study 3Diabetic Heart Failure PatientsImproved cardiac function metrics following administration of TETA-d4 compared to placebo.

Safety and Side Effects

While generally well-tolerated, TETA can cause side effects such as gastrointestinal disturbances and allergic reactions. Monitoring is essential during treatment to mitigate potential adverse effects related to altered bioavailability of essential trace metals due to chelation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Triethylenetetramine-d4 Tetrahydrochloride with high isotopic purity?

  • Methodological Answer : Synthesis of deuterated compounds like Triethylenetetramine-d4 requires precise control of reaction conditions to minimize proton-deuterium exchange. Use deuterated solvents (e.g., D₂O or deuterated HCl) during the final salt formation step to preserve isotopic integrity. Validate purity via ¹H-NMR to confirm the absence of non-deuterated protons and mass spectrometry (e.g., ESI-MS) to verify isotopic enrichment ≥98% . For reproducibility, document reaction parameters such as temperature (±1°C), pH (±0.2 units), and solvent purity (≥99.9% deuterium content).

Q. How can researchers confirm the copper-chelating efficacy of Triethylenetetramine-d4 Tetrahydrochloride in vitro?

  • Methodological Answer : Design a spectrophotometric titration assay using a copper(II) standard (e.g., CuCl₂) and monitor absorbance changes at 600–700 nm (characteristic d-d transitions). Prepare a buffer system (e.g., 50 mM HEPES, pH 7.4) to mimic physiological conditions. Include a non-deuterated Triethylenetetramine control to compare chelation kinetics and equilibrium constants. Calculate binding stoichiometry via Job’s plot analysis . Validate results with ICP-MS to quantify residual unchelated copper.

Q. What analytical techniques are critical for characterizing Triethylenetetramine-d4 Tetrahydrochloride in biological matrices?

  • Methodological Answer : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with a hydrophilic interaction liquid chromatography (HILIC) column to separate the compound from endogenous polyamines. Employ deuterium-specific detection parameters (e.g., selected reaction monitoring for m/z shifts corresponding to -d4 labeling). For tissue samples, optimize extraction protocols with acid precipitation (e.g., 0.1 M HClO₄) to minimize degradation .

Advanced Research Questions

Q. How should researchers address contradictions in reported apoptotic effects of Triethylenetetramine-d4 Tetrahydrochloride across cell lines?

  • Methodological Answer : Discrepancies may arise from cell-type-specific redox environments or differential expression of copper transporters (e.g., CTR1). Conduct a comparative study using:

  • Flow cytometry with Annexin V/PI staining to quantify apoptosis.
  • ICP-OES to measure intracellular copper levels pre-/post-treatment.
  • RNA-seq to identify transcriptional responses linked to copper homeostasis.
    Normalize results to cell viability (MTT assay) and include a copper-depleted medium control to isolate compound-specific effects .

Q. What experimental design principles apply when using Triethylenetetramine-d4 Tetrahydrochloride as a displacer in affinity chromatography?

  • Methodological Answer : Optimize displacer concentration via a gradient elution test (e.g., 0–50 mM in 20 mM Tris-HCl, pH 8.0). Monitor column efficiency using a model protein (e.g., lysozyme) and compare retention times under deuterated vs. non-deuterated conditions. Assess deuterium’s impact on binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Document buffer deuterium content to avoid confounding isotopic effects .

Q. How can isotopic labeling (d4) influence pharmacokinetic studies of Triethylenetetramine in rodent models?

  • Methodological Answer : Use stable isotope tracing in Sprague-Dawley rats:

  • Administer Triethylenetetramine-d4 (10 mg/kg, IV) alongside non-deuterated compound (oral).
  • Collect plasma/tissue samples at 5, 15, 30, 60, and 120 min post-dose.
  • Analyze using LC-MS/MS with a deuterium-specific transition (e.g., m/z 346.08 → 158.05 for d4 vs. 342.05 → 154.02 for non-labeled).
  • Calculate AUC and bioavailability while correcting for metabolic exchange using a parallel group with ¹³C-labeled internal standards .

Q. Data Analysis & Validation

Q. What statistical approaches resolve variability in copper-depletion assays using Triethylenetetramine-d4 Tetrahydrochloride?

  • Methodological Answer : For non-normal distributions (common in metal-chelation data), apply non-parametric tests (e.g., Kruskal-Wallis with Dunn’s post-hoc). Use multivariate regression to account for covariates like pH or temperature. For dose-response curves, fit data to a four-parameter logistic model (e.g., GraphPad Prism) and report EC₅₀ ± 95% CI. Include error bars representing SEM from ≥3 independent replicates .

Q. How to validate the specificity of Triethylenetetramine-d4 Tetrahydrochloride in competitive binding studies with endogenous polyamines?

  • Methodological Answer : Perform competitive ITC with spermidine/spermine as competitors. Calculate dissociation constants (Kd) for Triethylenetetramine-d4 in the presence/absence of 10-fold excess competitor. Validate via molecular docking (e.g., AutoDock Vina) using copper-binding protein structures (e.g., ATOX1). Cross-reference with X-ray absorption spectroscopy (XAS) to confirm binding geometry .

Q. Literature & Ethical Compliance

Q. What strategies ensure comprehensive literature reviews on Triethylenetetramine-d4 Tetrahydrochloride while avoiding unreliable sources?

  • Methodological Answer : Follow the EPA’s TSCA Scope Document framework :

  • Search terms : “Triethylenetetramine-d4” OR “Trientine-d4” AND (“chelation” OR “pharmacokinetics” OR “apoptosis”).
  • Filters : Peer-reviewed journals (PubMed, Web of Science), exclude preprints and non-English studies.
  • Validation : Cross-check mechanistic claims against primary data in repositories like ChEMBL or PubChem.

Q. How to align experimental protocols with ethical guidelines for in vivo studies involving Triethylenetetramine-d4 Tetrahydrochloride?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
  • Sample size : Justify using power analysis (α=0.05, β=0.2).
  • Humane endpoints : Define criteria for early euthanasia (e.g., >20% weight loss).
  • Data transparency : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) .

Propiedades

Número CAS

1067245-32-2

Fórmula molecular

C6H18N4

Peso molecular

150.262

Nombre IUPAC

N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine

InChI

InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2

Clave InChI

VILCJCGEZXAXTO-NZLXMSDQSA-N

SMILES

C(CNCCNCCN)N

Sinónimos

N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride;  1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride;  1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride;  1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride;  3,6-Diazaoctane-1,8-diamine-d4 Tetr

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.